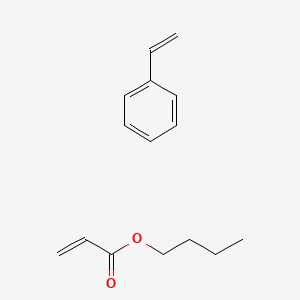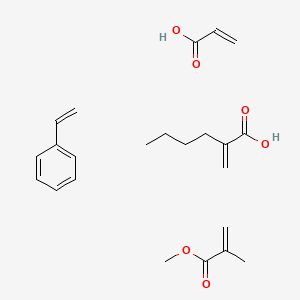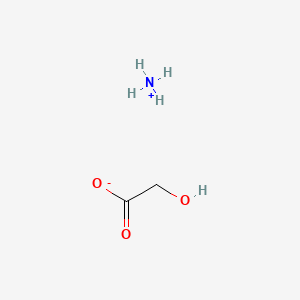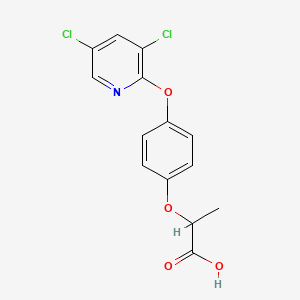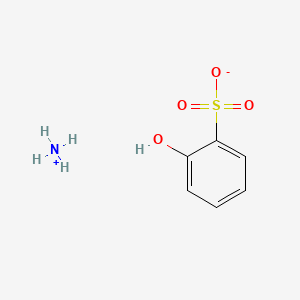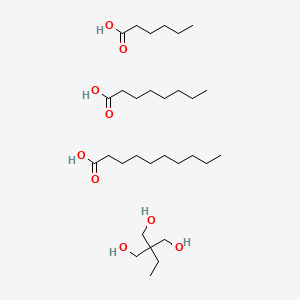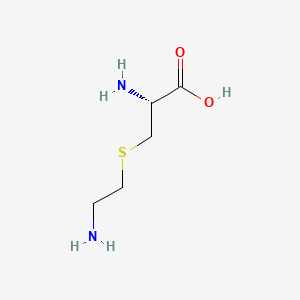
S-(2-Aminoethyl)-L-cysteine
概要
説明
S-(2-Aminoethyl)-L-cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 2-aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the reaction of L-cysteine with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous solution and requires careful control of pH and temperature to ensure high yield and purity.
Enzymatic Synthesis: Another approach involves the use of enzymes such as cysteine synthase, which catalyzes the reaction between L-cysteine and 2-aminoethanethiol. This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods: Industrial production of S-(2-Aminoethyl)-L-cysteine often involves large-scale chemical synthesis using automated reactors to control reaction parameters precisely. The process includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: S-(2-Aminoethyl)-L-cysteine can undergo oxidation reactions, forming disulfide bonds with other thiol-containing compounds. This reaction is significant in biological systems where disulfide bonds play a crucial role in protein structure and function.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or thiol group reacts with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfide-linked dimers or higher-order oligomers.
Reduction: Free thiol form of this compound.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: S-(2-Aminoethyl)-L-cysteine is used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalysts.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology:
Protein Engineering: The compound is used to introduce specific functional groups into proteins, facilitating the study of protein structure and function.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine:
Drug Development: this compound derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and neurodegenerative disorders.
Diagnostics: It is used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: The compound is employed in the production of biopharmaceuticals and in biocatalysis processes.
Material Science: It is used in the development of novel materials with unique properties, such as biocompatible coatings and sensors.
作用機序
Molecular Targets and Pathways: S-(2-Aminoethyl)-L-cysteine exerts its effects primarily through interactions with thiol and amino groups in proteins and enzymes. It can form disulfide bonds, altering protein structure and function. Additionally, it can act as a nucleophile, participating in various biochemical reactions that modify enzyme activity and signaling pathways.
類似化合物との比較
L-Cysteine: The parent amino acid, which lacks the 2-aminoethyl group.
N-Acetylcysteine: A derivative of cysteine with an acetyl group, commonly used as a mucolytic agent and antioxidant.
S-Methylcysteine: Another cysteine derivative with a methyl group attached to the sulfur atom.
Uniqueness: S-(2-Aminoethyl)-L-cysteine is unique due to the presence of the 2-aminoethyl group, which imparts distinct chemical reactivity and biological activity. This modification allows it to participate in specific reactions that are not possible with other cysteine derivatives, making it valuable in various research and industrial applications.
特性
IUPAC Name |
(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSJKUNUIHUPDF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20662-32-2 (unspecified hydrochloride), 4099-35-8 (mono-hydrochloride), 63905-31-7 (di-hydrochloride) | |
| Record name | S-2-Aminoethyl cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40183588 | |
| Record name | S-(2-Aminoethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Thialysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029178 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2936-69-8 | |
| Record name | S-(2-Aminoethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2936-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-2-Aminoethyl cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Aminoethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(2-AMINOETHYL)CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS2H9OH0GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


